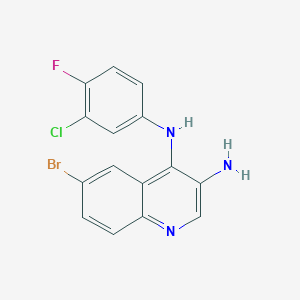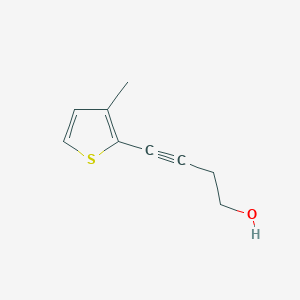
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a butyn-1-ol chain at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Methylation: The thiophene ring is then methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Alkyne Addition: The but-3-yn-1-ol chain is introduced through a Sonogashira coupling reaction, where an alkyne and an aryl halide react in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Sonogashira coupling to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Ethers, esters
科学的研究の応用
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and thiophene moieties can participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
3-Butyn-1-ol: A simpler alkyne alcohol that lacks the thiophene ring.
4-(Trimethylsilyl)but-3-yn-1-ol: Similar alkyne structure but with a trimethylsilyl group instead of a thiophene ring.
2-Methyl-3-butyn-2-ol: An alkyne alcohol with a different substitution pattern.
Uniqueness
4-(3-Methylthiophen-2-yl)but-3-yn-1-ol is unique due to the presence of both a thiophene ring and an alkyne group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C9H10OS |
|---|---|
分子量 |
166.24 g/mol |
IUPAC名 |
4-(3-methylthiophen-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H10OS/c1-8-5-7-11-9(8)4-2-3-6-10/h5,7,10H,3,6H2,1H3 |
InChIキー |
OUHHGPVZHTVQLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13879962.png)
![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
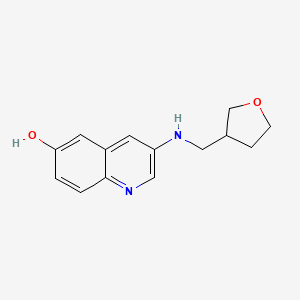
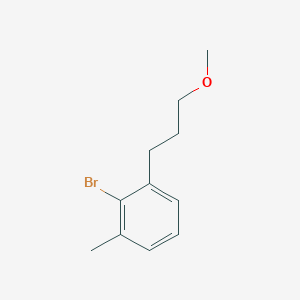
![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)


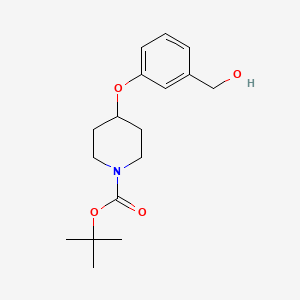
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
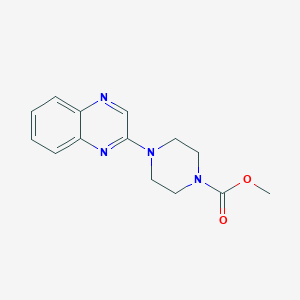
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
